molecular formula C10H17NO3 B1437393 tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 301226-25-5

tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B1437393
M. Wt: 199.25 g/mol
InChI Key: ZFNBSKYWLUKRRV-UHFFFAOYSA-N
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Description

“tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a unique chemical compound with the empirical formula C10H17NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The molecular weight is 199.25 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.25 . The SMILES string representation is CC(C)(C)OC(=O)N1CCC2(CO2)C1 .

Scientific Research Applications

Synthesis and Derivation

Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Cycloaddition and Diastereoisomer Formation

Molchanov and Tran (2013) obtained substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers via highly regioselective 1,3-dipolar cycloaddition (Molchanov & Tran, 2013).

Enantioselective Synthesis

López et al. (2020) described a catalytic and enantioselective preparation of 4-methyleneproline scaffolds, converting tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in antiviral ledipasvir synthesis (López et al., 2020).

Cleavage and Transformation

Molchanov et al. (2016) demonstrated that treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols that subsequently cyclize under reaction conditions (Molchanov et al., 2016).

NMR Spectroscopy Application

Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of certain tert-butyl substituted azaspiro decanones, indicating its application in detailed structural analysis (Jakubowska et al., 2013).

X-ray Diffraction Analysis

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and determined its structure via single-crystal X-ray diffraction analysis, highlighting its use in molecular structure determination (Moriguchi et al., 2014).

Antibacterial Drug Development

Odagiri et al. (2013) synthesized novel 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens, demonstrating its application in drug development (Odagiri et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Warning” and hazard statements H302 - H412 . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P501 .

properties

IUPAC Name

tert-butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(6-11)7-13-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNBSKYWLUKRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654964
Record name tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

CAS RN

301226-25-5
Record name tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 301226-25-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Brnardic, G Ye, C Brooks, C Donatelli… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of pyrrolidine sulfonamide transient receptor potential vanilloid-4 (TRPV4) antagonists was developed by modification of a previously reported TRPV4 inhibitor (1). …
Number of citations: 21 pubs.acs.org

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